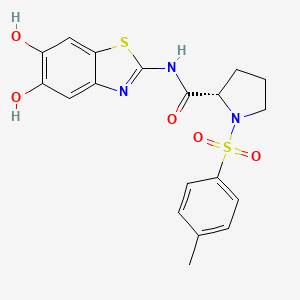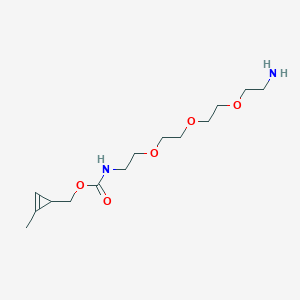
Methylcyclopropene-PEG3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metilciclopropeno-PEG3-amina es un enlazador de molécula pequeña comúnmente utilizado en el campo de la bioconjugación y la administración de fármacos. Contiene varios grupos funcionales, incluyendo un grupo amina, un grupo ciclopropeno y una cadena de polietilenglicol. Este compuesto es conocido por su versatilidad y efectividad en la formación de enlaces covalentes estables con otras moléculas, lo que lo convierte en una herramienta valiosa en diversas aplicaciones científicas e industriales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Metilciclopropeno-PEG3-amina típicamente involucra la unión de una porción de metilciclopropeno con una cadena de polietilenglicol que termina en un grupo amina. Las químicas de unión comunes incluyen el uso de ésteres de N-hidroxisuccinimida, que son altamente reactivos y facilitan la formación de enlaces amida estables . Las condiciones de reacción a menudo implican temperaturas suaves y un pH neutro a ligeramente básico para asegurar la estabilidad de los grupos funcionales involucrados.
Métodos de producción industrial
La producción industrial de Metilciclopropeno-PEG3-amina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactores automatizados y control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica típicamente utilizando técnicas cromatográficas para eliminar cualquier impureza y garantizar la consistencia en la calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
Metilciclopropeno-PEG3-amina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de sustitución: El grupo amina puede reaccionar con ácidos carboxílicos, isocianatos y otros grupos reactivos para formar enlaces covalentes estables.
Reacciones de cicloadición: El grupo ciclopropeno puede participar en reacciones de cicloadición de Diels-Alder con demanda inversa de electrones con tetrazinas, produciendo enlaces de dihidropiridazina estables.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen ácidos carboxílicos, isocianatos y ésteres activados.
Reacciones de cicloadición: Las tetrazinas se utilizan comúnmente como reactivos, y las reacciones se llevan a cabo típicamente a temperatura ambiente.
Principales productos formados
Reacciones de sustitución: Los productos principales son derivados de amida o urea, dependiendo de los reactivos específicos utilizados.
Reacciones de cicloadición: El producto principal es un enlace de dihidropiridazina estable.
Aplicaciones Científicas De Investigación
Metilciclopropeno-PEG3-amina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Bioconjugación: Se utiliza para unir biomoléculas, como proteínas y péptidos, a otras moléculas o superficies, mejorando su estabilidad y solubilidad.
Administración de fármacos: La cadena de polietilenglicol mejora la solubilidad y biocompatibilidad de los fármacos, lo que la convierte en un componente valioso en los sistemas de administración de fármacos.
Conjugados de fármacos y anticuerpos: Se emplea como un enlazador en la síntesis de conjugados de fármacos y anticuerpos, que se utilizan en terapias contra el cáncer dirigidas.
Funcionalización de nanopartículas: Se utiliza para funcionalizar nanopartículas, mejorando su estabilidad y capacidades de focalización en aplicaciones biomédicas.
Mecanismo De Acción
El mecanismo de acción de Metilciclopropeno-PEG3-amina involucra su capacidad para formar enlaces covalentes estables con otras moléculas. El grupo amina reacciona con ácidos carboxílicos, isocianatos y otros grupos reactivos, formando enlaces amida o urea estables. El grupo ciclopropeno participa en reacciones de cicloadición de Diels-Alder con demanda inversa de electrones con tetrazinas, produciendo enlaces de dihidropiridazina estables . Estas reacciones mejoran la estabilidad, solubilidad y biocompatibilidad de las moléculas unidas, lo que las hace más efectivas en sus aplicaciones previstas.
Comparación Con Compuestos Similares
Metilciclopropeno-PEG3-amina es único debido a su combinación de grupos funcionales y su versatilidad en diversas aplicaciones. Los compuestos similares incluyen:
Metilciclopropeno-PEG2-amina: Estructura similar pero con una cadena de polietilenglicol más corta, lo que resulta en diferentes propiedades de solubilidad y biocompatibilidad.
Metilciclopropeno-PEG4-amina: Estructura similar pero con una cadena de polietilenglicol más larga, ofreciendo diferentes propiedades de solubilidad y biocompatibilidad.
Metilciclopropeno-PEG3-ácido carboxílico: Contiene un grupo ácido carboxílico en lugar de un grupo amina, lo que lleva a una reactividad y aplicaciones diferentes.
Metilciclopropeno-PEG3-amina destaca por sus propiedades equilibradas, lo que la hace adecuada para una amplia gama de aplicaciones en bioconjugación, administración de fármacos y funcionalización de nanopartículas.
Propiedades
Fórmula molecular |
C14H26N2O5 |
|---|---|
Peso molecular |
302.37 g/mol |
Nombre IUPAC |
(2-methylcycloprop-2-en-1-yl)methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H26N2O5/c1-12-10-13(12)11-21-14(17)16-3-5-19-7-9-20-8-6-18-4-2-15/h10,13H,2-9,11,15H2,1H3,(H,16,17) |
Clave InChI |
NJCCEWNICOMEMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC1COC(=O)NCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)


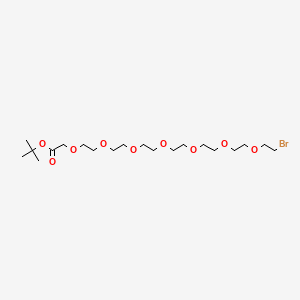
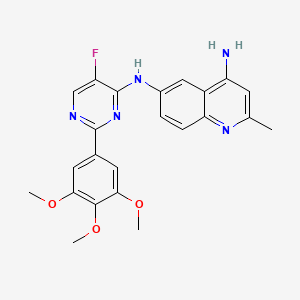

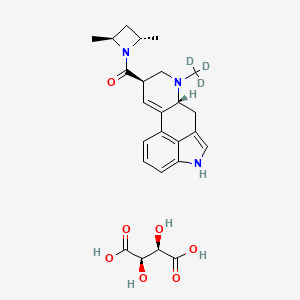
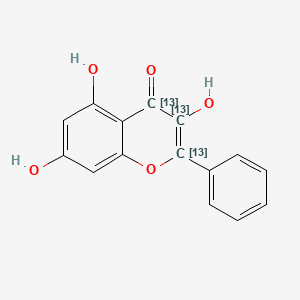
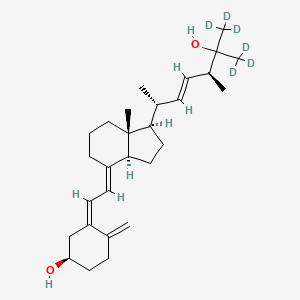



![2-[(Z)-[1-(4-chlorophenyl)-5-(trideuteriomethoxy)pentylidene]amino]oxyethanamine](/img/structure/B12415073.png)
